Benzenepropanoic acid, 3,4-dihydroxybutyl ester
Description
Benzenepropanoic acid, 3,4-dihydroxybutyl ester (C₁₆H₂₂O₅), is a synthetic ester derivative of benzenepropanoic acid characterized by a 3,4-dihydroxybutyl group attached to the carboxylic acid moiety. The compound’s dihydroxybutyl ester group likely enhances hydrophilicity compared to simpler alkyl esters, influencing its solubility, stability, and biological activity .
Properties
CAS No. |
652161-37-0 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3,4-dihydroxybutyl 3-phenylpropanoate |
InChI |
InChI=1S/C13H18O4/c14-10-12(15)8-9-17-13(16)7-6-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 |
InChI Key |
DWLNLBCCOCLXRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3,4-dihydroxybutyl ester typically involves the esterification of 3,4-dihydroxybenzenepropanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenepropanoic acid, 3,4-dihydroxybutyl ester can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products are benzenepropanoic acid derivatives with carbonyl groups.
Reduction: The major products are the corresponding alcohols.
Substitution: The products depend on the substituent introduced during the reaction.
Scientific Research Applications
Benzenepropanoic acid, 3,4-dihydroxybutyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3,4-dihydroxybutyl ester involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester functional group can undergo hydrolysis, releasing the active acid form, which can interact with various biological pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
a) Benzenepropanoic Acid, 3,5-Bis(1,1-Dimethylethyl)-4-Hydroxy-, Methyl Ester
- Structure : Features a methyl ester and bulky tert-butyl groups at positions 3 and 5, with a hydroxyl group at position 4 on the benzene ring.
- Properties : High steric hindrance from tert-butyl groups enhances antioxidant activity. The methyl ester contributes to moderate volatility, as evidenced by its 18.546% abundance in GC-MS analysis .
- Applications : Used as a stabilizer in polymers and antioxidants in industrial formulations .
b) Ethyl 3-(3,5-Di-tert-butyl-4-Hydroxyphenyl)Propanoate
- Structure : Ethyl ester with tert-butyl and hydroxyl substituents on the aromatic ring.
- Properties : The ethyl group increases lipophilicity compared to the methyl ester, improving compatibility with hydrophobic matrices. Its molecular weight (278.39 g/mol) and CAS 36294-24-3 suggest utility in coatings and plastics .
c) 2-Ethylhexyl 3-(3,5-Di-tert-butyl-4-Hydroxyphenyl)Propionate
- Structure : A branched 2-ethylhexyl ester with tert-butyl and hydroxyl groups.
- Properties: The long alkyl chain enhances solubility in non-polar solvents and reduces volatility. Widely used as a light stabilizer in polyolefins .
d) Benzenepropanoic Acid, 4-(Acetyloxy)-, Methyl Ester
Physicochemical Properties
*Calculated based on C₁₆H₂₂O₅.
Biological Activity
Benzenepropanoic acid, 3,4-dihydroxybutyl ester (CAS RN 70331-94-1), is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its toxicity, biodegradability, and potential effects on aquatic organisms.
- Molecular Formula : C12H16O4
- Molecular Weight : 224.2530 g/mol
- Solubility : Very low predicted water solubility (0.0033 mg/L) .
Toxicity and Environmental Impact
The toxicity of this compound has been modeled and assessed through various studies:
- Biodegradability : The compound is not readily biodegradable, with predicted half-lives in water varying based on pH:
- Bioaccumulation Potential : The bioaccumulation factor (BAF) was predicted to be 0.98 L/kg, indicating a low potential for bioconcentration in fish and biomagnification in food webs .
- Toxicity to Aquatic Life : The compound has the potential to cause chronic harm to aquatic organisms at low concentrations (< 0.1 mg/L). Toxicity predictions for various aquatic species were derived from ECOSAR models .
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzenepropanoic acid esters:
- A study indicated that the compound exhibited a reactive mode of action and toxicity above baseline narcosis, suggesting that it may have significant ecological implications when released into aquatic environments .
- In vitro assays demonstrated that related compounds showed binding affinities against enzymes like urease and α-glucosidase, indicating potential therapeutic applications .
Table 1: Predicted Half-Lives of Benzenepropanoic Acid Esters
| pH Level | Predicted Half-Life |
|---|---|
| >8 | <38 days |
| 7-8 | 1.03 years |
| <7 | >1 year |
Table 2: Toxicity Predictions for Aquatic Organisms
| Organism Type | EC50 (mg/L) | Notes |
|---|---|---|
| Fish | <0.1 | Chronic harm potential |
| Daphnia | >10 | Exceeds solubility predictions |
| Mysid Shrimp | <0.1 | Potential chronic effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
